

An In-Depth Technical Guide to 4-HTMPIPO: Structure, Properties, and Postulated Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-HTMPIPO

Cat. No.: B1431218

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and available toxicological databases contain a notable absence of in vitro and in vivo pharmacological data for **4-HTMPIPO**. This guide provides a summary of its known chemical properties and postulates its potential biological activity based on its structural relationship to the well-characterized synthetic cannabinoid, UR-144. All pharmacological information should be understood as hypothetical until confirmed by direct experimental evidence.

Introduction

4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)-1-pentanone, abbreviated as **4-HTMPIPO**, is a synthetic cannabinoid first identified in 2012 from smoking products acquired through online vendors. Structurally, it is understood to be the product of an electrophilic addition of water to the cyclopropane moiety of the synthetic cannabinoid UR-144. As a derivative of UR-144, a known cannabinoid receptor agonist, it is presumed that **4-HTMPIPO** may exhibit similar pharmacological effects, primarily mediated through interaction with the cannabinoid receptors CB1 and CB2. However, to date, no specific studies on its binding affinity, efficacy, or signaling pathways have been published.

This document collates the available chemical data for **4-HTMPIPO**, summarizes the known pharmacology of its parent compound UR-144 for context, and outlines general experimental protocols that would be necessary to characterize its activity.

Chemical Structure and Properties

The fundamental chemical and physical properties of **4-HTMPIO** have been established and are summarized below.

Property	Value	Reference
IUPAC Name	4-hydroxy-3,3,4-trimethyl-1-(1-pentyl-1H-indol-3-yl)-1-pentanone	[1]
Molecular Formula	C ₂₁ H ₃₁ NO ₂	[1][2]
Molar Mass	329.484 g·mol ⁻¹	[2]
CAS Number	1445751-38-1	[1][2]
Canonical SMILES	<chem>CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(C)(C)O</chem>	[1]
InChI Key	GWHGUYKAGQLPTQ-UHFFFAOYSA-N	[1][2]

Pharmacological Profile (Postulated)

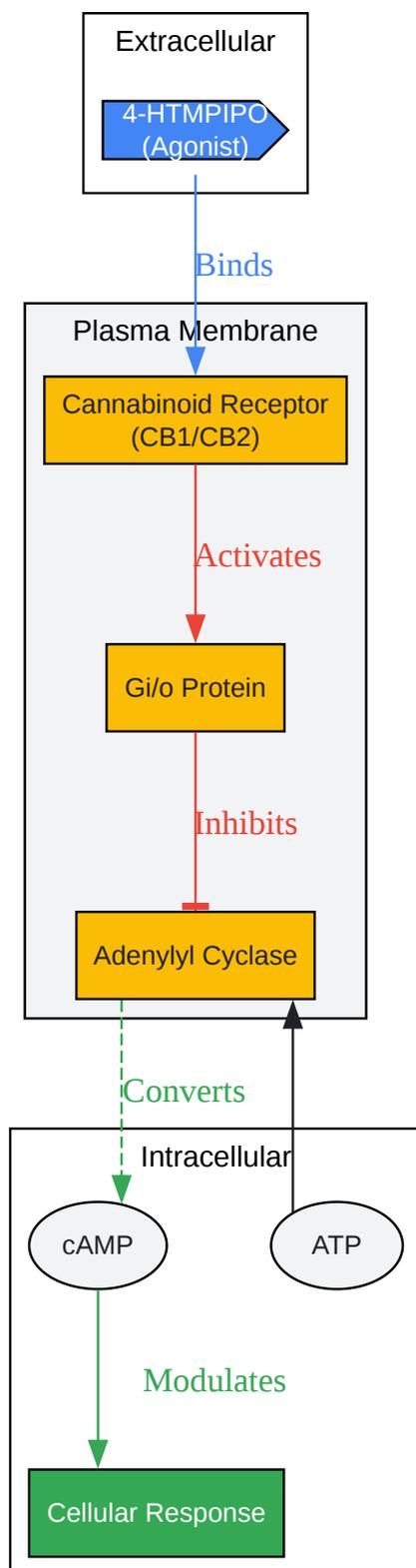
No direct pharmacological data for **4-HTMPIO** is currently available. The information below is for the parent compound UR-144 and is provided to offer a potential framework for the anticipated activity of **4-HTMPIO**. UR-144 is a full agonist of the CB2 receptor and a partial agonist of the CB1 receptor.[3]

Parameter	Target Receptor	Value	Reference
Binding Affinity (K _i)	Human CB1	150 nM	[3]
Binding Affinity (K _i)	Human CB2	1.8 nM	[3]
Functional Activity (EC ₅₀)	Human CB1	421 nM	[3]
Functional Activity (EC ₅₀)	Human CB2	72 nM	[3]

The data indicates that UR-144 is approximately 83 times more selective for the CB2 receptor over the CB1 receptor.[3] This profile suggests that **4-HTMPIPO**, as a close structural analog, may also function as a selective CB2 agonist.

Postulated Signaling Pathway

Synthetic cannabinoids like UR-144 typically exert their effects by activating G-protein coupled cannabinoid receptors (CB1 and CB2).[4] These receptors are coupled to the inhibitory G-protein, Gi/o. Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] This is a canonical pathway for cannabinoid receptor activation. Based on its lineage, **4-HTMPIPO** is hypothesized to trigger this same cascade.



[Click to download full resolution via product page](#)

Postulated signaling pathway for **4-HTMPIPO** via a Gi/o-coupled cannabinoid receptor.

General Experimental Protocols

As no experimental studies have been performed on **4-HTMPIO**, this section provides a generalized, detailed methodology for how its pharmacological properties would be determined using standard in vitro assays.

Protocol: Competitive Radioligand Binding Assay for CB1/CB2 Receptor Affinity

This protocol is designed to determine the binding affinity (K_i) of a test compound (e.g., **4-HTMPIO**) by measuring its ability to displace a known radioligand from the CB1 and CB2 receptors.

1. Materials:

- Cell membranes prepared from cells expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK-293 cells).
- Radioligand: [^3H]CP-55,940 (a high-affinity cannabinoid agonist).
- Non-specific binding control: WIN 55,212-2 (a potent cannabinoid agonist).
- Test Compound: **4-HTMPIO**, dissolved in DMSO and serially diluted.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl_2 , 1 mM EDTA, 0.5% BSA, pH 7.4.
- 96-well microplates and glass fiber filters (e.g., Whatman GF/B).
- Scintillation fluid and a liquid scintillation counter.

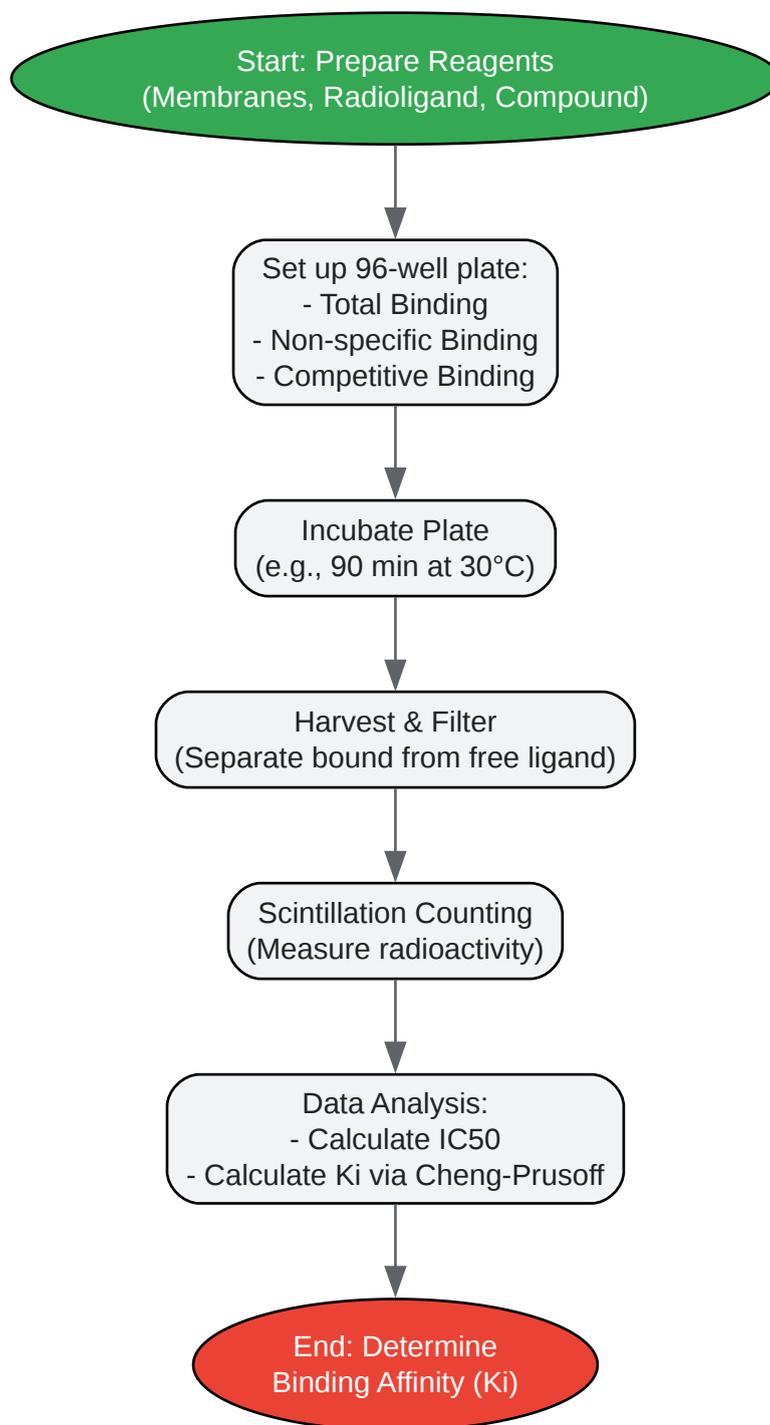
2. Procedure:

- Preparation: Thaw frozen cell membranes on ice. Dilute membranes in assay buffer to a final concentration of 5-10 μg protein per well.
- Assay Setup: In a 96-well plate, add the following in triplicate:

- Total Binding: 50 μ L assay buffer, 50 μ L [3 H]CP-55,940 (at a final concentration near its K_d , e.g., 0.5 nM), and 100 μ L of diluted cell membranes.
- Non-specific Binding: 50 μ L WIN 55,212-2 (at a high final concentration, e.g., 10 μ M), 50 μ L [3 H]CP-55,940, and 100 μ L of diluted cell membranes.
- Competitive Binding: 50 μ L of serially diluted **4-HTMPIO**, 50 μ L [3 H]CP-55,940, and 100 μ L of diluted cell membranes.
- Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
- Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash each filter three times with ice-cold assay buffer to remove unbound radioligand.
- Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
- Convert the CPM from the competitive binding wells into a percentage of specific binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a one-site competition model using non-linear regression to determine the IC_{50} (the concentration of **4-HTMPIO** that inhibits 50% of specific radioligand binding).
- Calculate the binding affinity (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



[Click to download full resolution via product page](#)

Workflow for a competitive radioligand binding assay.

Conclusion

4-HTMPIPO is a structurally defined synthetic cannabinoid whose pharmacological profile remains uncharacterized. As a derivative of UR-144, it is reasonable to hypothesize that it functions as an agonist at cannabinoid receptors, likely with a preference for the CB2 receptor. This would implicate its activity in the canonical Gi/o-coupled signaling pathway, leading to the inhibition of adenylyl cyclase. However, without direct experimental evidence from binding and functional assays, its true mechanism of action, potency, and selectivity remain unknown. The protocols and workflows described herein represent the standard methodologies required to elucidate the pharmacological properties of this compound and validate these hypotheses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca²⁺ and DAPK1 related autophagy and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. UR-144 - Wikipedia [en.wikipedia.org]
- 4. marshall.edu [marshall.edu]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-HTMPIPO: Structure, Properties, and Postulated Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1431218#4-htmpipo-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com